molecular formula C9H10FNO B6613116 N-(4-fluorophenyl)propanamide CAS No. 457-74-9

N-(4-fluorophenyl)propanamide

Cat. No.: B6613116
CAS No.: 457-74-9
M. Wt: 167.18 g/mol
InChI Key: MXCKOVUKAAUIQS-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)propanamide is an organic compound with the molecular formula C₉H₁₀FNO. It consists of a propanamide backbone (CH₃CH₂C(O)NH–) substituted at the nitrogen atom with a 4-fluorophenyl group. The fluorine atom at the para position of the aromatic ring enhances the compound’s electronic properties, influencing its reactivity, solubility, and biological interactions. This structure is a common pharmacophore in medicinal chemistry, particularly in the design of enzyme inhibitors, receptor antagonists, and bioactive molecules targeting neurological or oncological pathways .

Properties

IUPAC Name

N-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCKOVUKAAUIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304081
Record name N-(4-fluorophenyl)propanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457-74-9
Record name NSC164111
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-fluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-FLUOROPROPIONANILIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-fluorophenyl)propanamide can be synthesized through several methods. One common synthetic route involves the reaction of 4-fluoroaniline with propanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: 4-fluorobenzoic acid

    Reduction: 4-fluoroaniline or 4-fluorobenzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Opioid Analgesics Development

N-(4-fluorophenyl)propanamide is a critical precursor in the synthesis of potent opioid analgesics. It is structurally related to fentanyl and its analogs, which are known for their high potency and efficacy as pain relievers. Research indicates that modifications to the propanamide structure can yield compounds with varying affinities for opioid receptors, particularly the μ-opioid receptor, which is primarily responsible for analgesic effects.

Key Findings:

  • Binding Affinity: Compounds derived from this compound exhibit strong binding affinities to μ-opioid receptors, often surpassing that of morphine in potency .
  • Selectivity: While these compounds show high μ-receptor selectivity, they may also interact with δ- and κ-opioid receptors, influencing their overall pharmacological profile .

New Psychoactive Substances (NPS)

The compound has been identified as a new psychoactive substance (NPS), leading to significant concerns regarding its misuse and potential for addiction. The emergence of N-(4-fluorophenyl)-N-(1-phenethyl)piperidin-4-yl propanamide (4-fluoroisobutyrylfentanyl) highlights its role in the illicit drug market.

Case Studies:

  • Clinical Reports: Reports indicate that 4-fluoroisobutyrylfentanyl has been associated with acute intoxications and fatalities, often requiring higher doses of naloxone for reversal compared to traditional opioids .
  • User Demographics: Users typically include individuals seeking alternatives to prescription opioids or those experimenting with new substances .

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships of this compound derivatives has revealed insights into how modifications affect pharmacological properties.

Compoundμ-Receptor AffinityComments
FentanylHighStandard for comparison
4-FluoroisobutyrylfentanylHigher than morphineSignificant psychoactive effects
NorfentanylModerateMetabolite with reduced potency

These studies have shown that small changes in the chemical structure can lead to significant differences in receptor binding and efficacy, underscoring the importance of SAR in drug development.

Metabolism and Toxicology

Understanding the metabolism of this compound is crucial for assessing its safety profile.

Metabolic Pathways:

  • The primary metabolic pathway involves N-dealkylation and hydroxylation, leading to metabolites such as norfluorofentanyl .
  • These metabolites can retain some pharmacological activity, complicating toxicity assessments.

Toxicological Insights:

  • Reports indicate that exposure can lead to severe respiratory depression, a common risk associated with potent opioids .
  • The potential for dependence and withdrawal symptoms further complicates its clinical use.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of N-(4-fluorophenyl)propanamide derivatives allows for tailored biological activities. Below is a comparative analysis of key analogs, highlighting substituent effects on physicochemical properties and bioactivity.

Substituent Variations on the Propanamide Backbone

Compound Name Substituents Key Properties/Activities References
This compound Base structure: –NH–(4-fluorophenyl) Baseline lipophilicity; foundational scaffold for modifications.
2-(2,4-Dichlorophenoxy)propanamide derivatives (e.g., 27i–27m ) –NH–(4-fluorophenyl) + 2,4-dichlorophenoxy group on propanamide Enhanced antimicrobial activity against Pseudomonas; Rf values vary with substituents (e.g., 0.44 for cyclopropyl derivative 27i vs. 0.70 for pentyl derivative 27j ). Higher yields (52–76%) observed with electron-withdrawing groups (e.g., cyano in 27m ) .
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) Propanamide linked to 4-fluorophenylthiazole and furan Potent KPNB1 inhibition (IC₅₀ < 1 µM); anticancer activity in cell-based assays .
4-Fluoroisobutyrylfentanyl (4F-iBF) –NH–(4-fluorophenyl) + isobutyryl and phenethylpiperidine groups μ-opioid receptor agonist; high abuse potential due to structural similarity to fentanyl .

Electron-Withdrawing and Hydrophilic Modifications

Compound Name Substituents Key Properties/Activities References
Bicalutamide –NH–(4-cyanophenyl) + 3-(4-fluorophenyl)sulfonyl and hydroxy groups Non-steroidal anti-androgen; binds androgen receptor (IC₅₀ = 160 nM) .
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide –NH–(2-fluorophenyl) + 4-hydroxyphenoxy and methyl groups Increased hydrophilicity (logP reduced by phenolic –OH); potential CNS modulation .
2-Chloro-N-(4-chloro-2-fluorophenyl)propanamide –NH–(4-chloro-2-fluorophenyl) + 2-chloro on propanamide Elevated lipophilicity (logP ~3.5); likely enhanced membrane permeability .

Heterocyclic and Aromatic Extensions

Compound Name Substituents Key Properties/Activities References
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide Propanamide linked to 4-fluorophenoxy and dimethoxyphenyl-oxadiazole Potential kinase inhibition; structural mimicry of ATP-binding motifs .
3-[(4-Fluorophenyl)sulfonyl]-N-(2-methoxy-4-nitrophenyl)propanamide –NH–(2-methoxy-4-nitrophenyl) + 4-fluorophenylsulfonyl Dual electron-withdrawing groups enhance metabolic stability; sulfonyl group aids in receptor binding .

Key Research Findings and Trends

  • Antimicrobial Activity: Derivatives with 2,4-dichlorophenoxy groups (e.g., 27i–27m) show superior activity against Pseudomonas compared to non-halogenated analogs, likely due to increased membrane disruption .
  • Anticancer Potential: Thiazole-linked analogs (e.g., 31) exhibit nanomolar-level KPNB1 inhibition, highlighting the role of heterocycles in targeting nuclear transport .
  • Opioid Receptor Binding : The phenethylpiperidine moiety in 4F-iBF confers potent μ-opioid agonism, but its structural similarity to fentanyl raises regulatory concerns .
  • Anti-Androgenic Activity : Bicalutamide’s 4-fluorophenylsulfonyl group is critical for androgen receptor antagonism, demonstrating the impact of sulfonyl groups on receptor specificity .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound ID Molecular Formula Melting Point (°C) Rf Value logP (Predicted)
27i C₁₉H₁₇Cl₂FNO₂ 109–110 0.44 4.2
27m C₁₇H₁₂Cl₂FNO₂ 112–116 0.70 3.8
31 C₁₆H₁₃FN₂O₂S Not reported Not reported 2.9
4F-iBF C₂₃H₂₈FN₂O Not reported Not reported 4.5

Biological Activity

N-(4-Fluorophenyl)propanamide, a compound belonging to the class of amides, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a fluorinated phenyl group attached to a propanamide backbone. The presence of the fluorine atom enhances lipophilicity, which can affect the compound's interaction with biological targets.

Opioid Receptor Interaction

Research indicates that compounds similar to this compound may exhibit activity at opioid receptors, particularly the μ-opioid receptor. In studies involving fentanyl analogs, it was found that modifications in the aromatic ring, such as fluorination, can significantly influence binding affinity and selectivity towards these receptors. For instance, fentanyl derivatives showed high μ-selectivity while maintaining lower affinities for δ- and κ-opioid receptors .

TRPV1 Antagonism

The compound has been investigated for its potential as a TRPV1 (Transient Receptor Potential Vanilloid 1) antagonist. TRPV1 plays a crucial role in pain perception and inflammation. In structure-activity relationship studies, certain derivatives of propanamides demonstrated potent antagonistic effects against capsaicin-induced activation of TRPV1 . The binding affinity for TRPV1 was significantly enhanced by specific substitutions on the propanamide structure.

Case Study 1: Analgesic Properties

A study evaluated the analgesic properties of various propanamide derivatives, including this compound, in rat models of neuropathic pain. The results indicated that specific structural modifications could lead to enhanced analgesic efficacy with minimal side effects compared to traditional opioids .

Case Study 2: Toxicological Profile

In another investigation focusing on the safety profile of this compound and related compounds, it was noted that while some analogs exhibited significant analgesic properties, they also posed risks of acute toxicity and dependence similar to other synthetic opioids. Reports highlighted instances of severe adverse effects linked to misuse in clinical settings .

Structure-Activity Relationship (SAR)

The SAR analysis has been pivotal in understanding how variations in the chemical structure of this compound influence its biological activity:

ModificationEffect on Activity
Addition of FluorineIncreased lipophilicity and potency
Aromatic SubstitutionEnhanced receptor selectivity
Alkyl Chain LengthVariation in pharmacokinetics

This table summarizes key findings from various studies that illustrate how specific modifications can optimize the therapeutic potential of propanamide derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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